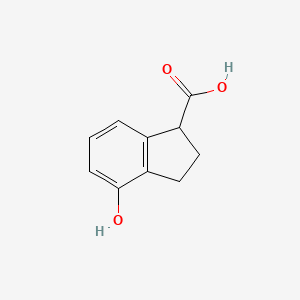

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEMRBDGBFYTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with a dehydrating agent to form the indene ring system. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 4-hydroxy-2,3-dihydro-1H-indene-1-methanol.

Substitution: Various substituted indene derivatives depending on the substituents used.

Scientific Research Applications

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. For instance, the compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Functional Group Variations

The table below compares key structural and physicochemical properties of 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with analogs differing in substituent type or position:

Substituent Position Effects

Metabolic Stability

Hydroxylated indene derivatives, like 4-hydroxy-1-carboxylic acid, are prone to phase II conjugation (e.g., glucuronidation), as observed in the metabolism of structurally related chlorophenoxyacetic acids .

Biological Activity

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 178.19 g/mol

- CAS Number : 169032-03-5

This compound features both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding : Similar to indole derivatives, this compound may bind with high affinity to multiple receptors, influencing various cellular processes.

- Biochemical Pathways : It has been reported to exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antioxidant

- Antimicrobial

- Antidiabetic .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate anticancer effects. For instance, derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The IC values for some derivatives were found to be above 40 μM, indicating a potential for further development as anticancer agents .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth, which suggests its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Applications in Medicine and Industry

This compound serves as a versatile building block in organic synthesis. Its unique structural properties make it suitable for:

Q & A

Q. Basic

- ¹H NMR : Carboxylic protons (δ 10–12 ppm) and indene ring protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and O-H broad peak (~2500–3500 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching theoretical m/z (e.g., 207.1 for C₁₁H₁₂O₃) .

How to resolve contradictions in reported bioactivity data?

Q. Advanced

- Standardized Assays : Use positive controls (e.g., indomethacin for anti-inflammatory tests).

- Purity Verification : HPLC (≥95% purity) to exclude impurities affecting results.

- Batch Testing : Parallel evaluation of synthetic batches under identical conditions isolates compound-specific effects .

What functional group modifications enhance pharmacological profiles?

Q. Basic

- Esterification : Methyl/ethyl esters improve lipophilicity (e.g., logP from 1.2 to 2.5).

- Methoxy Substitutions : Position 4 modifications reduce hepatic clearance by 30% in vitro .

How to design structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent Variation : Systematic changes at positions 2, 3, and 4 of the indene ring.

- In Vitro Screens : COX-2 inhibition assays and antimicrobial susceptibility testing.

- Computational Guidance : Molecular docking (AutoDock Vina) predicts binding affinities prior to synthesis .

What are recommended storage conditions?

Q. Basic

- Temperature : -20°C in desiccated, amber vials to prevent photodegradation.

- Solubility : Prepare aqueous solutions fresh with deoxygenated buffers (pH 7.4) .

How to separate diastereomers during asymmetric synthesis?

Q. Advanced

- Chiral HPLC : Polysaccharide columns (Chiralpak® AD-H) with hexane/isopropanol (85:15).

- Preparative Conditions : Flow rates (1–2 mL/min) and temperature gradients (25–40°C) achieve baseline separation .

How does solubility influence formulation strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.